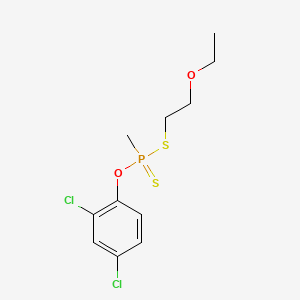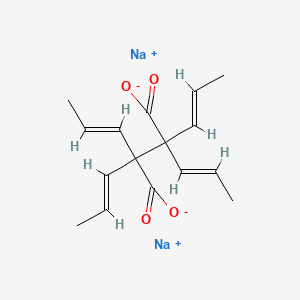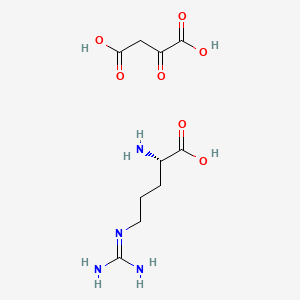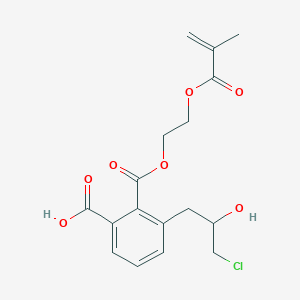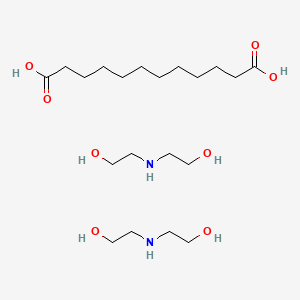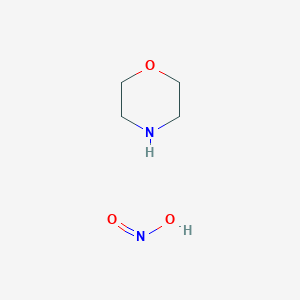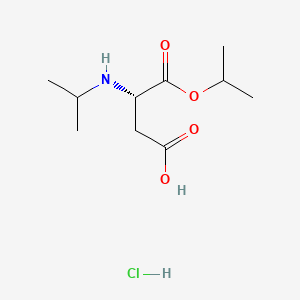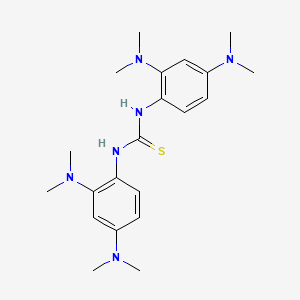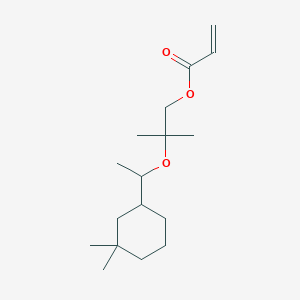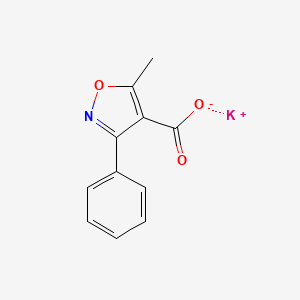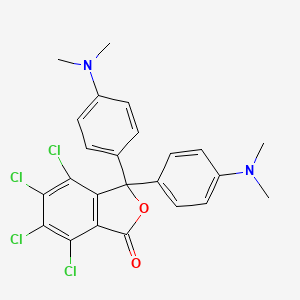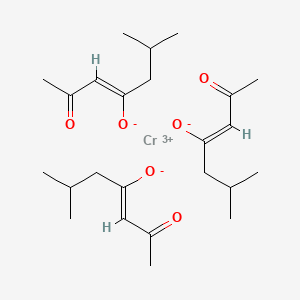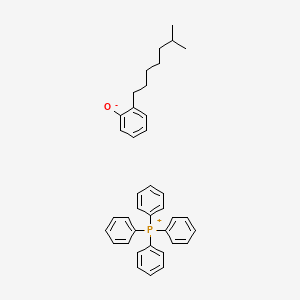
2-(6-methylheptyl)phenolate;tetraphenylphosphanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-methylheptyl)phenolate;tetraphenylphosphanium is a complex organic compound that combines a phenolate ion with a tetraphenylphosphanium cation
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-methylheptyl)phenolate;tetraphenylphosphanium typically involves the reaction of 2-(6-methylheptyl)phenol with tetraphenylphosphonium chloride. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(6-methylheptyl)phenolate;tetraphenylphosphanium undergoes various chemical reactions, including:
Oxidation: The phenolate ion can be oxidized to form quinones.
Reduction: The compound can be reduced to form phenols.
Substitution: The phenolate ion can undergo nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used.
Major Products
Oxidation: Quinones
Reduction: Phenols
Substitution: Alkylated or acylated phenol derivatives.
Scientific Research Applications
2-(6-methylheptyl)phenolate;tetraphenylphosphanium has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Used in the production of polymers, coatings, and adhesives
Mechanism of Action
The mechanism of action of 2-(6-methylheptyl)phenolate;tetraphenylphosphanium involves the interaction of the phenolate ion with various molecular targets. The phenolate ion can act as a nucleophile, attacking electrophilic centers in target molecules. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules. The tetraphenylphosphanium cation can stabilize the phenolate ion, enhancing its reactivity .
Comparison with Similar Compounds
Similar Compounds
Phenol: A simpler compound with similar reactivity but lacking the tetraphenylphosphanium cation.
Tetraphenylphosphonium chloride: Contains the tetraphenylphosphanium cation but lacks the phenolate ion.
Quinones: Oxidized derivatives of phenols with different reactivity and applications
Uniqueness
2-(6-methylheptyl)phenolate;tetraphenylphosphanium is unique due to the combination of the phenolate ion and the tetraphenylphosphanium cation. This combination imparts distinct chemical properties, such as enhanced nucleophilicity and stability, making it valuable in various applications .
Properties
CAS No. |
94481-65-9 |
|---|---|
Molecular Formula |
C38H41OP |
Molecular Weight |
544.7 g/mol |
IUPAC Name |
2-(6-methylheptyl)phenolate;tetraphenylphosphanium |
InChI |
InChI=1S/C24H20P.C14H22O/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;1-12(2)8-4-3-5-9-13-10-6-7-11-14(13)15/h1-20H;6-7,10-12,15H,3-5,8-9H2,1-2H3/q+1;/p-1 |
InChI Key |
VYPQMQJRYHUVSO-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)CCCCCC1=CC=CC=C1[O-].C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


